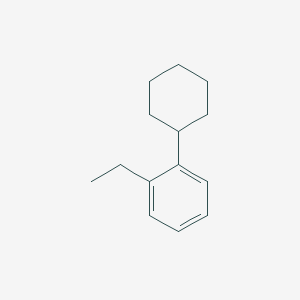

1-Cyclohexyl-2-ethylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclohexyl-2-ethylbenzene is an organic compound with the molecular formula C14H20 . It has a molecular weight of 188.31 . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-2-ethylbenzene is 1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 . This code provides a standard way to encode the compound

Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation of Ethylbenzene

- Application Summary : The catalytic oxidation of ethylbenzene is of significant commercial interest due to its intermediates in perfumery and pharmaceuticals . The oxidation of ethylbenzene yields acetophenone, benzaldehyde, benzoic acid, and 1-phenylethanol, which have widespread applications .

- Methods of Application : A detailed reaction mechanism and kinetic model have been developed to study the catalyzed oxidation of ethylbenzene . The model is used to compute the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid . The kinetic model is evaluated on three different reported studies for ethylbenzene oxidation with iron- and cobalt-based catalysts using tert-butyl hydrogen peroxide as an oxygen source, in solventless condition and at various experimental conditions .

- Results or Outcomes : The model shows a good fit for the concentration profiles with time and with the change in parameters like the ethylbenzene-to-tBHP ratio and temperature . Activation energy and pre-exponential factors are calculated from Arrhenius plots using the values of rate constants derived using the proposed model .

Birch Reduction

- Application Summary : The Birch reduction is a reaction that involves the reduction of aromatic rings, such as benzene, to give 1,4-cyclohexadiene . This reaction could potentially be applied to 1-Cyclohexyl-2-ethylbenzene, although specific applications are not mentioned.

- Methods of Application : The Birch reduction involves treating benzene with metallic sodium (or lithium) in liquid ammonia as a solvent, in the presence of a proton source (e.g. ethanol, methanol, or t-butanol) .

- Results or Outcomes : The result is the net reduction of one of the double bonds of the benzene ring to give 1,4-cyclohexadiene .

Metals Production and Metal Oxides Reduction

- Application Summary : While not directly related to 1-Cyclohexyl-2-ethylbenzene, the field of metallurgy often involves the use of hydrocarbons in the production of metals and the reduction of metal oxides . Hydrocarbons can act as reducing agents, donating electrons to metal ions to reduce them to their metallic form .

- Methods of Application : The specific methods of application would depend on the particular metal or metal oxide being reduced . Generally, the hydrocarbon would be heated with the metal oxide under controlled conditions to facilitate the reduction reaction .

- Results or Outcomes : The outcome of such a process would be the production of a metal from its oxide .

Eigenschaften

IUPAC Name |

1-cyclohexyl-2-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPBEZWRRNVONZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-2-ethylbenzene | |

CAS RN |

4501-37-5 |

Source

|

| Record name | 1-Cyclohexyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)